molecular formula C16H22N2O B4031360 1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE

1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE

Cat. No.: B4031360
M. Wt: 258.36 g/mol
InChI Key: LJNAVSDACSQNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE is an organic compound that features a unique structure combining an adamantane moiety with a pyrazole ring. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The pyrazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in medicinal chemistry due to its biological activity.

Preparation Methods

The synthesis of 1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE typically involves the acylation of 3,5-dimethylpyrazole with adamantane-1-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Chemical Reactions Analysis

1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield adamantane-1-carboxylic acid derivatives, while reduction could produce adamantane-1-methanol derivatives.

Scientific Research Applications

1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a hydrophobic interaction surface, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE include other adamantane derivatives and pyrazole-containing compounds. For example:

The uniqueness of this compound lies in its combination of the adamantane and pyrazole structures, which imparts both stability and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-adamantyl-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-10-3-11(2)18(17-10)15(19)16-7-12-4-13(8-16)6-14(5-12)9-16/h3,12-14H,4-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNAVSDACSQNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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